An In-Depth Technical Guide to the Mechanism of Action of the Mcl-1 Inhibitor S63845
An In-Depth Technical Guide to the Mechanism of Action of the Mcl-1 Inhibitor S63845
Introduction
Myeloid cell leukemia 1 (Mcl-1) is a pro-survival protein belonging to the B-cell lymphoma 2 (Bcl-2) family, which are critical regulators of the intrinsic apoptosis pathway.[1] Overexpression of Mcl-1 is a common feature in a wide range of cancers, including both hematologic malignancies and solid tumors, where it contributes to tumor cell survival and resistance to conventional therapies.[1][2] S63845 is a first-in-class, potent, and highly selective small-molecule inhibitor of Mcl-1.[2][3] It was developed as a BH3 mimetic, a class of drugs designed to mimic the action of pro-apoptotic BH3-only proteins, thereby restoring the cell's natural ability to undergo programmed cell death. This guide provides a detailed technical overview of the mechanism of action of S63845, supported by quantitative data and experimental protocols for its characterization.
Core Mechanism of Action: A Selective BH3 Mimetic
S63845 executes its anti-cancer effects by directly engaging and neutralizing Mcl-1, which triggers the intrinsic, or mitochondrial, pathway of apoptosis. The mechanism can be detailed as follows:
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High-Affinity Binding: S63845 is designed to fit into the hydrophobic BH3-binding groove on the Mcl-1 protein.[2][3][4] It binds to this site with high affinity and specificity, effectively acting as a competitive inhibitor.[1][4]
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Disruption of Protein-Protein Interactions: In cancer cells dependent on Mcl-1, the Mcl-1 protein sequesters pro-apoptotic "effector" proteins, primarily Bak and to some extent Bax, preventing their activation.[1][5][6] By occupying the BH3-binding groove, S63845 displaces these pro-apoptotic partners from Mcl-1.[4]
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Activation of BAX/BAK: Once liberated from Mcl-1, pro-apoptotic effector proteins BAX and BAK are free to oligomerize on the outer mitochondrial membrane.[2][4][7]
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Mitochondrial Outer Membrane Permeabilization (MOMP): The BAX/BAK oligomers form pores in the mitochondrial membrane, leading to MOMP. This event is considered the point-of-no-return for apoptosis.[8]
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Caspase Cascade Activation: MOMP allows for the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[8] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[8]
The entire process is critically dependent on the presence of BAX and/or BAK, confirming the on-target activity of S63845 through the mitochondrial apoptosis pathway.[2][9]
Quantitative Profile of S63845
The efficacy of S63845 is defined by its high binding affinity for Mcl-1 and its potent cytotoxic activity against Mcl-1-dependent cancer cells.
Table 1: Binding Affinity of S63845 to BCL-2 Family Proteins
| Target Protein | Binding Affinity (Kd) | Method | Reference |
| Human Mcl-1 | 0.19 nM | Not Specified | [4][9] |
| Mouse Mcl-1 | ~1.14 nM (6-fold lower affinity) | Not Specified | [10][11] |
| Human BCL-2 | No discernible binding | Not Specified | [4][9] |
| Human BCL-XL | No discernible binding | Not Specified | [4][9] |
Table 2: In Vitro Cytotoxicity of S63845
| Cancer Type | Cell Line(s) | Potency | Key Finding | Reference |
| Multiple Myeloma | H929, etc. | IC50 < 1 µM | Highly sensitive | [4] |
| Acute Myeloid Leukemia (AML) | MOLM-13, etc. | IC50 < 1 µM | Highly sensitive | [4] |
| Lymphoma | Eµ-Myc models | IC50 ~25 nM (humanized Mcl-1) | Potent activity | [11] |
| Breast Cancer | TNBC, HER2+ | Synergistic with docetaxel, trastuzumab | Combination benefit | [12] |
| Various Solid Tumors | Multiple lines | Variable | Effective alone or in combination | [2] |
Key Experimental Protocols for Characterization
Validating the mechanism of action of an Mcl-1 inhibitor like S63845 involves a series of biochemical, cellular, and in vivo assays.
Protocol 3.1: Determining Binding Affinity via Surface Plasmon Resonance (SPR)
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Immobilization: Covalently immobilize recombinant, purified human Mcl-1 protein onto a sensor chip surface.
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Analyte Injection: Flow serial dilutions of S63845 in a suitable running buffer over the sensor surface.
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Data Acquisition: Measure the change in the refractive index at the surface, which is proportional to the mass of S63845 binding to the immobilized Mcl-1. This is recorded in real-time as a sensorgram.
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Analysis: Fit the association and dissociation curves from the sensorgram to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd = kd/ka).
Protocol 3.2: Assessing Cellular Apoptosis via Annexin V/Propidium Iodide (PI) Staining
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Cell Treatment: Seed Mcl-1 dependent cells (e.g., multiple myeloma cell line H929) in 6-well plates and treat with a dose range of S63845 or vehicle control for a specified time (e.g., 24 hours).
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Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
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Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
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Flow Cytometry: Analyze the stained cells by flow cytometry. Quantify the cell populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).
Protocol 3.3: Validating On-Target Mechanism via Co-Immunoprecipitation (Co-IP)
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Cell Lysis: Treat cells (e.g., HeLa cells overexpressing Flag-tagged Mcl-1) with S63845 or vehicle for a short duration (e.g., 4 hours) to observe direct effects on protein complexes.[9] Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors.
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Immunoprecipitation: Incubate the cell lysates with an anti-Flag antibody conjugated to magnetic or agarose beads to pull down the Flag-Mcl-1 protein and its binding partners.
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Washing: Wash the beads several times to remove non-specific binders.
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Elution and Western Blotting: Elute the protein complexes from the beads. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against Mcl-1, BAK, and BAX to determine if S63845 treatment disrupts the Mcl-1/BAK or Mcl-1/BAX interaction.[9]
Protocol 3.4: In Vivo Efficacy Assessment in a Xenograft Model
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Tumor Implantation: Subcutaneously or intravenously inject cancer cells (e.g., RPMI-8226 multiple myeloma cells) into immunocompromised mice (e.g., BRG mice).[13]
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Treatment: Once tumors are established, randomize mice into treatment groups: vehicle control, S63845, and potentially a combination agent. Administer S63845 intravenously at a specified dose and schedule (e.g., 12.5 mg/kg, weekly).[13]
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Monitoring: Monitor tumor volume using caliper measurements or bioluminescence imaging over time. Monitor mouse body weight and general health as indicators of toxicity.[9][13]
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Endpoint Analysis: At the end of the study, euthanize the mice and excise tumors for downstream analysis (e.g., Western blot, immunohistochemistry) to confirm target engagement and apoptotic markers.
Conclusion
The Mcl-1 inhibitor S63845 is a highly specific BH3 mimetic that potently induces apoptosis in Mcl-1-dependent cancer cells.[2][7] Its mechanism of action is centered on its ability to bind the BH3 groove of Mcl-1, thereby liberating the pro-apoptotic proteins BAX and BAK to trigger mitochondrial-mediated cell death.[4][10] Preclinical studies have demonstrated its significant anti-tumor activity both as a single agent and in combination with other anti-cancer drugs, providing a strong rationale for its clinical development in treating a wide array of malignancies.[2][12][13]
References
- 1. What are Mcl-1 inhibitors and how do they work? [synapse.patsnap.com]
- 2. The MCL1 inhibitor S63845 is tolerable and effective in diverse cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MCL-1 inhibitor S63845: an exciting new addition to the armoury of anti-cancer agents - Powell - Journal of Xiangya Medicine [jxym.amegroups.org]
- 5. Decoding the mechanism behind MCL-1 inhibitors: A pathway to understanding MCL-1 protein stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The MCL1 inhibitor S63845 is toler ... | Article | H1 Connect [archive.connect.h1.co]
- 8. Inhibition of the anti-apoptotic protein MCL-1 severely suppresses human hematopoiesis | Haematologica [haematologica.org]
- 9. selleckchem.com [selleckchem.com]
- 10. | BioWorld [bioworld.com]
- 11. ashpublications.org [ashpublications.org]
- 12. Synergistic action of the MCL-1 inhibitor S63845 with current therapies in preclinical models of triple-negative and HER2-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical evaluation of the simultaneous inhibition of MCL-1 and BCL-2 with the combination of S63845 and venetoclax in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
